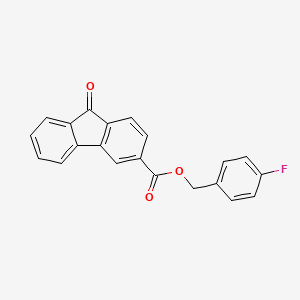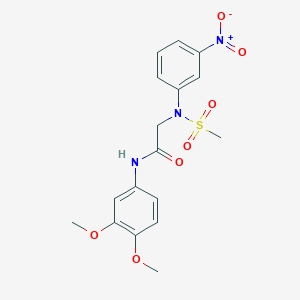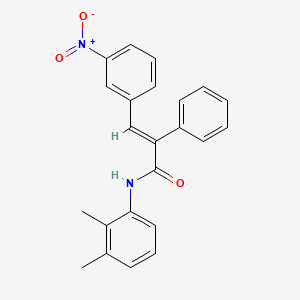![molecular formula C16H9ClN2O6 B3622239 [2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate](/img/structure/B3622239.png)
[2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate
Übersicht
Beschreibung
[2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate is a complex organic compound that features a unique combination of functional groups, including a chloro group, a nitro group, and an isoindolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate typically involves multiple steps, starting with the preparation of the isoindolinone core. One common method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then subjected to chlorination and nitration reactions to introduce the chloro and nitro groups, respectively. The final step involves the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the chloro group.
Carboxylic acids: Formed through the hydrolysis of the acetate ester.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitro and chloro groups suggests possible antimicrobial and anticancer activities, which are being investigated in preclinical studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, further contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(1,3-dioxoisoindol-2-yl)benzoic acid: Similar structure but lacks the nitro group and acetate ester.
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: Contains a similar isoindolinone core but with different substituents.
Uniqueness
The uniqueness of [2-Chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and chloro groups, along with the isoindolinone core, makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
[2-chloro-6-(1,3-dioxoisoindol-2-yl)-4-nitrophenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O6/c1-8(20)25-14-12(17)6-9(19(23)24)7-13(14)18-15(21)10-4-2-3-5-11(10)16(18)22/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFXQHLLZJPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-chlorophenyl)carbamothioyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B3622162.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3622163.png)
![N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B3622171.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzenesulfonamide](/img/structure/B3622182.png)

![N-(4-methylphenyl)-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B3622189.png)
![N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE](/img/structure/B3622193.png)
![4-methyl-N,N-bis[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3622195.png)
![2-methyl-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitrobenzamide](/img/structure/B3622203.png)

![2,4-dichloro-N-[4-(diethylsulfamoyl)phenyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B3622221.png)
![Ethyl 4-({[2-(acetylamino)acetyl]oxy}methyl)-3-bromobenzoate](/img/structure/B3622237.png)
